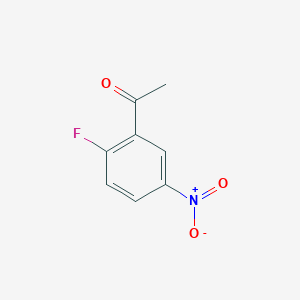

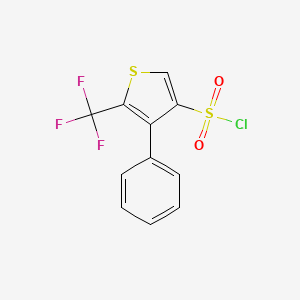

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a useful research compound. Its molecular formula is C12H12F4O and its molecular weight is 248.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Polymer Synthesis and Surface Properties

4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene derivatives are used in polymer synthesis. For example, 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene (TF(F5)S) and its analogous compounds are prepared via nucleophilic substitution and used in atom transfer radical polymerization (ATRP) to produce materials with low surface energy. These polymers show diverse thermal properties based on their molecular weight and exhibit phase separation in block copolymers, making them useful in surface coating and material science applications (Borkar et al., 2004).

2. Organic Radical Generation

Derivatives of this compound can be involved in the generation of stable free radicals, such as N-tert-Butoxy-1-aminopyrenyl radicals. These radicals display unique electronic structures and magnetic characteristics, which can be explored for applications in magnetic resonance imaging (MRI) and other areas of magnetic research (Miura et al., 2002).

3. Halogen Bonding Interactions

Compounds related to this compound, such as 1,4-diiodooctafluorobutane, exhibit halogen bonding with potassium tert-butoxide. This interaction leads to the formation of a structurally characterized halogen bonding network involving anionic oxygen donor atoms. Such findings contribute to the understanding of halogen bonding in chemical synthesis and material science (Xu et al., 2015).

4. Group 4 Metal Chemistry

The tert-butoxides of group 4 metals, which include derivatives of this compound, are studied for their unique chemical properties. They are synthesized using tri-tert-butoxystannate as a chelating tridentate ligand, leading to a variety of group 4 tert-butoxides. These compounds, characterized by their coordination geometries and Lewis acidity, contribute to the field of organometallic chemistry and catalysis (Njua et al., 2010).

Mécanisme D'action

Mode of Action

The compound interacts with its targets by undergoing homolytic cleavage to form radicals. These radicals then initiate a chain reaction by reacting with monomers, leading to the propagation of the polymer chain. The tert-butoxy group stabilizes the radical intermediate, making the reaction more efficient .

Biochemical Pathways

In the context of polymerization, the biochemical pathways involve the initiation, propagation, and termination phases of radical chain reactions. The initiation phase involves the formation of radicals, which then react with monomers during the propagation phase to form long polymer chains. The termination phase occurs when two radical species combine, ending the chain reaction .

Pharmacokinetics

While pharmacokinetics typically refer to the absorption, distribution, metabolism, and excretion (ADME) of drugs, in the case of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene, the focus is on its stability and reactivity in the reaction medium. The compound’s tert-butoxy group enhances its solubility and stability, ensuring efficient radical formation and propagation in the polymerization process .

Action Environment

Environmental factors such as temperature, solvent, and the presence of other reactive species significantly influence the efficacy and stability of this compound. Higher temperatures can enhance the rate of radical formation, while the choice of solvent can affect the solubility and reactivity of the compound. Additionally, the presence of inhibitors or other reactive species can terminate the radical chain reaction prematurely, affecting the overall efficiency of the polymerization process .

: Chemistry LibreTexts - Radical Chain Reactions : Wikipedia - tert-Butyloxycarbonyl Protecting Group

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds could involve the development of more efficient and sustainable synthesis methods . Additionally, further studies on the thermal decomposition of these compounds could provide valuable insights into their reactivity and potential applications .

Propriétés

IUPAC Name |

1-ethenyl-2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O/c1-5-6-7(13)9(15)11(10(16)8(6)14)17-12(2,3)4/h5H,1H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPOBGCHDVVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382015 |

Source

|

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343305-41-9 |

Source

|

| Record name | 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)